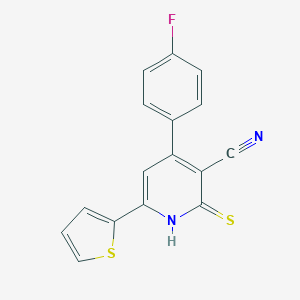
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate, also known as Ap4B, is a molecule that has gained significant attention in recent years due to its potential applications in scientific research. Ap4B is a derivative of adenosine 5'-diphosphate (ADP) and is involved in various biochemical and physiological processes in living organisms.
作用機序
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate exerts its effects by binding to specific receptors on the surface of cells, leading to the activation of various signaling pathways. It has been shown to activate the purinergic P2Y receptors, leading to the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has also been shown to inhibit the activity of phosphodiesterase, leading to an increase in cAMP levels.
Biochemical and Physiological Effects:
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has been shown to have various biochemical and physiological effects in living organisms. It has been shown to regulate the activity of enzymes involved in metabolism, such as adenylate cyclase and phosphodiesterase. 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has also been shown to regulate the expression of genes involved in cell proliferation and differentiation. In addition, 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has been shown to modulate the activity of ion channels and neurotransmitter release.
実験室実験の利点と制限
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It has also been shown to be a potent activator of purinergic signaling pathways, making it a useful tool for investigating the role of these pathways in various biological systems. However, there are also some limitations to using 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate in lab experiments. It can be difficult to obtain in large quantities, and its effects can be difficult to interpret due to the complexity of the signaling pathways it activates.
将来の方向性
There are several future directions for research involving 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate. One area of interest is the role of 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate in the regulation of immune function. It has been shown to modulate the activity of immune cells, and further research could lead to the development of new therapies for immune-related disorders. Another area of interest is the development of new synthetic methods for 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate, which could lead to the production of more potent analogs with improved pharmacological properties. Finally, the role of 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate in the regulation of neuronal function is an area of active research, and further investigation could lead to new insights into the mechanisms underlying neurological disorders.
Conclusion:
In conclusion, 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate is a molecule with significant potential for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research involving 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate could lead to the development of new therapies and the discovery of new mechanisms underlying various physiological processes.
合成法
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate can be synthesized using a multistep process involving the reaction of ADP with 4-bromo-2,3-dioxobutyryl chloride. The reaction results in the formation of 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate, which can be purified using various chromatographic techniques. The synthesis of 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate is a complex process that requires expertise in organic chemistry and analytical techniques.
科学的研究の応用
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has a wide range of potential applications in scientific research. It has been shown to be involved in various physiological processes, including signal transduction, metabolism, and gene regulation. 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has been used as a tool to study the activity of enzymes, such as adenylate cyclase and phosphodiesterase. It has also been used to investigate the role of purinergic signaling in various biological systems.
特性
CAS番号 |
115678-78-9 |
|---|---|
製品名 |
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate |
分子式 |
C14H18BrN5O12P2S |
分子量 |
622.2 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H18BrN5O12P2S/c15-1-5(21)6(22)3-35-14-19-8-11(16)17-4-18-12(8)20(14)13-10(24)9(23)7(31-13)2-30-34(28,29)32-33(25,26)27/h4,7,9-10,13,23-24H,1-3H2,(H,28,29)(H2,16,17,18)(H2,25,26,27)/t7-,9-,10-,13-/m1/s1 |
InChIキー |
XCWZPSOJYVIEHY-QYVSTXNMSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
同義語 |
8-((4-bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate 8-BDB-TADP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)


![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)


![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)


![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)
